molecular formula C12H9ClN2O2 B1293857 N-(4-Chlorophenyl)-2-nitroaniline CAS No. 23008-56-2

N-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B1293857
CAS No.: 23008-56-2
M. Wt: 248.66 g/mol
InChI Key: RCLKXSIRDRWUGX-UHFFFAOYSA-N
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Description

Contextualization within Nitroaniline Derivative Research

N-(4-Chlorophenyl)-2-nitroaniline belongs to the class of N-substituted nitroanilines, a group of compounds that are foundational in organic synthesis. Nitroanilines themselves are derivatives of aniline (B41778) containing a nitro group. The interplay between the electron-donating amino group (-NH₂) and the strong electron-withdrawing nitro group (-NO₂) imparts a unique reactivity to the aromatic ring, making these compounds versatile precursors. learncbse.in

Research into nitroaniline derivatives, such as 4-nitroaniline (B120555) and 2-nitroaniline (B44862), has historically been driven by their utility as intermediates in the production of dyes, antioxidants, and pharmaceuticals. jchps.comusc.edu The synthesis of N-substituted derivatives like this compound represents a strategic extension of this chemical platform, allowing for the construction of more complex and functionally specific molecules. By attaching an aryl group (the 4-chlorophenyl moiety) to the nitrogen atom of 2-nitroaniline, chemists create a scaffold with distinct properties and reactivity, paving the way for advanced applications.

Significance of this compound in Contemporary Chemical Science

The primary significance of this compound in modern chemical science is its role as a key intermediate in the synthesis of Clofazimine (B1669197). google.comgoogle.comacs.org Clofazimine is a critical antibiotic on the World Health Organization's Model List of Essential Medicines. It is primarily used to treat multidrug-resistant tuberculosis (MDR-TB) and leprosy (Hansen's disease). acs.org Furthermore, recent studies have identified Clofazimine as a potential inhibitor of the SARS-CoV-2 virus, placing it in clinical trials for COVID-19 treatment. acs.org

The synthesis of Clofazimine heavily relies on the availability of this compound, which is first reduced to its corresponding diamine, N-(4-chlorophenyl)-1,2-phenylenediamine, before being used to construct the final phenazine (B1670421) structure of the drug. google.comgoogle.com Consequently, the efficiency, cost, and quality of the this compound synthesis directly impact the production of this vital global health medication. google.com This direct link to a globally important pharmaceutical agent elevates the compound from a mere laboratory chemical to a molecule of significant strategic importance in medicinal chemistry and industrial organic synthesis.

Overview of Key Research Avenues and Future Directions

Academic and industrial research on this compound is sharply focused on its practical application as a pharmaceutical precursor. The key research avenues are therefore centered on synthesis, characterization, and process optimization.

Synthesis Optimization: A major research focus is the development of efficient and scalable methods for producing this compound. The most common route is the nucleophilic aromatic substitution between an ortho-halonitrobenzene (like 1-fluoro-2-nitrobenzene) and p-chloroaniline. google.comgoogle.com Recent studies have explored optimizing this reaction under both batch and continuous flow conditions to improve yield and reduce reaction times, which is crucial for industrial-scale production. acs.org Research into different catalysts, solvents, and reaction conditions aims to make the synthesis more cost-effective and environmentally friendly. google.comgoogle.com

Characterization and Analysis: Thorough characterization is essential to ensure the purity and identity of the intermediate. While detailed crystallographic studies on this compound are not widely published, research on analogous compounds like 4-chloro-2-nitroaniline (B28928) involves comprehensive analysis using techniques such as FT-IR, Raman spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction. researchgate.netresearchgate.net Such characterization provides fundamental data on molecular structure, bonding, and electronic properties. For this compound, analytical data such as predicted mass spectrometry collision cross sections are available. uni.lu

Future Directions: The future of research on this compound is intrinsically linked to the demand for Clofazimine.

Green Chemistry: A primary future direction is the development of greener synthetic routes that minimize waste and use less hazardous reagents.

Process Intensification: The shift from batch to continuous flow manufacturing is a significant trend, and further research into optimizing flow synthesis for this compound is expected to continue. acs.org

Derivative Synthesis: While its role as a Clofazimine precursor is dominant, the N-aryl-2-nitroaniline scaffold is a platform for creating new molecular entities. Research into synthesizing new derivatives for other potential biological activities, inspired by the broad utility of phenazines and other nitroaromatics, represents a potential avenue for exploration. nih.gov

Compound Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.67 g/mol
CAS Number 23008-56-2
Physical Form Solid, Powder

| Purity | Technical Grade, ≥97% |

Data sourced from multiple chemical suppliers and databases. google.comnih.gov

Table 2: Synthesis of this compound A general procedure involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with p-chloroaniline. A reported method using triethylamine (B128534) as a base in a neat (solvent-free) reaction at 140°C for 9 hours achieved a high yield.

Reactants Catalyst/Conditions Yield Reference

Table 3: Predicted Collision Cross Section (CCS) Data Collision cross section is a measure of the ion's shape and size, determined by ion mobility spectrometry. This data is useful for advanced mass spectrometry-based analytical methods.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 249.04253 151.7
[M+Na]⁺ 271.02447 159.0
[M-H]⁻ 247.02797 158.3

Data sourced from PubChemLite. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-2-nitroaniline
Source PubChem
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InChI

InChI=1S/C12H9ClN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLKXSIRDRWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00177564
Record name N-(4-Chlorophenyl)-2-nitroaniline
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Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23008-56-2
Record name N-(4-Chlorophenyl)-2-nitrobenzenamine
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Record name N-(4-Chlorophenyl)-2-nitroaniline
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Record name N-(4-Chlorophenyl)-2-nitroaniline
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Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl 2 Nitroaniline

Established Synthetic Routes to N-(4-Chlorophenyl)-2-nitroaniline

Traditional methods for synthesizing this compound primarily involve nucleophilic aromatic substitution and the reduction of nitroaromatic precursors.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the synthesis of this compound. This reaction generally involves the displacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com For the synthesis of this specific compound, a common approach is the reaction of 1-fluoro-2-nitrobenzene (B31998) with 4-chloroaniline (B138754). In a typical procedure, a mixture of 1-fluoro-2-nitrobenzene and 4-chloroaniline is heated in the presence of a base, such as triethylamine (B128534). chemicalbook.com The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. chemistrysteps.com The presence of the nitro group ortho to the leaving group is crucial as it activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

ReactantsReagentsConditionsYield
1-Fluoro-2-nitrobenzene, 4-ChloroanilineTriethylamine140°C, 9 hours96% chemicalbook.com

It is important to note that the reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. nih.gov This highlights the unique mechanism of nucleophilic aromatic substitution.

Another established route involves the reductive transformation of a suitable nitroaromatic precursor. While direct reduction of a dinitro compound is a possibility, a more controlled approach often involves the synthesis of an intermediate followed by reduction. For instance, the synthesis of related N-substituted-benzene-1,2-diamines can be achieved by the reduction of N-substituted-2-nitroanilines. researchgate.net A green and practical method for the reduction of this compound to N-(4-chlorophenyl)benzene-1,2-diamine utilizes thiourea (B124793) dioxide in the presence of sodium hydroxide, affording a high yield of 94%. researchgate.net This method is advantageous due to the formation of the environmentally benign by-product, urea. researchgate.net

Another example, though for a different but related compound, is the preparation of 2-(4'-chloro-phenyl-)aniline, which involves the reduction of 2-(4'-chloro-phenyl-)oil of mirbane as a key step. google.com This underscores the general utility of nitro group reduction in the synthesis of complex anilines.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methods.

Catalytic systems play a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency and selectivity under milder conditions. For the reduction of nitroaromatic compounds, various catalytic systems have been developed. For example, the reduction of nitroarenes can be effectively carried out using sodium borohydride (B1222165) in the presence of a gold-based catalyst supported on starch. chemicalbook.com This method represents a green chemistry approach, utilizing a biodegradable support and a common reducing agent. chemicalbook.com

Furthermore, magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe2O4), have been employed as efficient and recyclable catalysts for the reduction of nitroanilines. researchgate.net These nanocatalysts can be easily separated from the reaction mixture using an external magnet, simplifying the purification process. The reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862) to their corresponding phenylenediamines has been demonstrated with high conversion rates using CuFe2O4 nanoparticles and sodium borohydride. researchgate.net Similarly, Co(II) complexes have been investigated as catalysts for the reduction of toxic nitroaromatics like 4-nitrophenol (B140041) and 4-nitroaniline. researchcommons.org

CatalystReducing AgentSubstrateProduct
Starch-crt@AuSodium BorohydrideNitroareneAminoarene chemicalbook.com
CuFe2O4 NanoparticlesSodium Borohydride4-Nitroanilinep-Phenylenediamine researchgate.net
CuFe2O4 NanoparticlesSodium Borohydride2-Nitroanilineo-Phenylenediamine researchgate.net
Co(II) complexSodium Borohydride4-Nitroaniline4-Phenylenediamine researchcommons.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not prominently detailed in the provided search results, the principles of MCRs are being applied to the synthesis of related complex molecules, such as chromene derivatives which can then be further functionalized. researchgate.net The development of MCRs for the synthesis of substituted anilines remains an active area of research.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for process optimization, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. The synthesis of 4-methoxy-2-nitroaniline, a related compound, has been successfully demonstrated using a continuous flow reactor. google.com This method involves acetylation, nitration, and hydrolysis steps performed in a continuous manner, leading to higher yield and purity with fewer by-products compared to traditional batch processes. google.com The application of flow chemistry to the synthesis of this compound could potentially offer similar benefits, leading to a more efficient and scalable manufacturing process. beilstein-journals.org

Mechanistic Investigations of this compound Formation

Elucidation of Reaction Intermediates and Transition States

The synthesis of this compound proceeds via a stepwise addition-elimination mechanism. The key intermediate in this pathway is a resonance-stabilized anionic σ-complex, commonly referred to as a Meisenheimer complex.

The reaction is initiated by the nucleophilic attack of the amino group of 4-chloroaniline on the electron-deficient carbon atom of 1-chloro-2-nitrobenzene (B146284), which is activated by the strong electron-withdrawing nitro group in the ortho position. This attack leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and, crucially, onto the nitro group, which provides significant stabilization through resonance.

Formation of the Meisenheimer complex in the synthesis of this compound

The stability of the Meisenheimer complex is a critical factor in the SNAr mechanism. The presence of the nitro group ortho to the point of nucleophilic attack is essential for this stabilization.

Following the formation of the Meisenheimer complex, the reaction proceeds through a transition state leading to the elimination of the chloride leaving group. This step restores the aromaticity of the ring and yields the final product, this compound. The presence of a base is often employed to facilitate the deprotonation of the nitrogen atom in the intermediate, which can influence the rate of the reaction.

Kinetic and Thermodynamic Studies of Synthetic Pathways

While specific kinetic and thermodynamic data for the formation of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on similar SNAr reactions.

Kinetic Analysis:

The rate of the reaction is influenced by several factors, including the nature of the solvent, the presence of a catalyst (typically a base), and the electronic properties of the substituents on both the aniline (B41778) and the nitrobenzene (B124822) ring.

In a study of the solvent-free reaction of 1-chloro-2-nitrobenzene with various anilines, the use of different salts was shown to affect the reaction yield, indicating an influence on the reaction kinetics. researchgate.net For instance, the use of sodium carbonate generally resulted in higher yields compared to potassium acetate (B1210297) or copper acetate monohydrate, suggesting that the basicity and nature of the cation play a role in facilitating the reaction. researchgate.net

The electronic nature of the substituent on the aniline nucleophile also impacts the reaction rate. Electron-donating groups on the aniline increase its nucleophilicity, leading to a faster reaction, while electron-withdrawing groups decrease the rate. This relationship can often be quantified using a Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ). For the anilinolysis of similar activated aryl halides, linear Hammett plots are typically observed, confirming that the reaction mechanism is consistent across a range of substituted anilines. researchgate.net

Thermodynamic Considerations:

The synthesis of N-substituted nitroanilines from 1-chloro-2-nitrobenzene and anilines is generally an exothermic process, favoring the formation of the product. researchgate.net The table below, derived from a study on the solvent-free reaction of 1-chloro-2-nitrobenzene with various anilines in the presence of sodium carbonate, illustrates the favorability of these reactions, as indicated by the reported yields. researchgate.net

Reactant 1Reactant 2ProductYield (%)
1-Chloro-2-nitrobenzeneAnilineN-Phenyl-2-nitroaniline88
1-Chloro-2-nitrobenzene4-MethylanilineN-(4-Methylphenyl)-2-nitroaniline90
1-Chloro-2-nitrobenzene3-MethylanilineN-(3-Methylphenyl)-2-nitroaniline80
1-Chloro-2-nitrobenzene4-Chloroaniline This compound 75
1-Chloro-2-nitrobenzene3-ChloroanilineN-(3-Chlorophenyl)-2-nitroaniline70

The data indicates that while the presence of a chloro group on the aniline (as in 4-chloroaniline) reduces the yield compared to unsubstituted or methyl-substituted anilines, the reaction still proceeds with a good yield, confirming its thermodynamic favorability. The reduced yield is consistent with the electron-withdrawing nature of the chlorine atom, which decreases the nucleophilicity of the aniline.

Further thermodynamic parameters for the starting material, 1-chloro-2-nitrobenzene, such as its enthalpy of fusion and vaporization, have been experimentally determined and are available in the NIST Chemistry WebBook, which can be valuable for more detailed thermodynamic modeling of the reaction. nist.govnih.gov

Spectroscopic and Structural Elucidation of N 4 Chlorophenyl 2 Nitroaniline

Advanced Spectroscopic Characterization Techniques

Sophisticated spectroscopic methods are indispensable for the definitive identification and structural analysis of N-(4-Chlorophenyl)-2-nitroaniline. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy offer comprehensive insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for delineating the chemical environments of protons and carbon atoms within a molecule. By analyzing the resonance frequencies of these nuclei in a magnetic field, it is possible to deduce the connectivity and structure of the compound.

The ¹H NMR spectrum of this compound provides specific information about the arrangement of hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the different proton environments in the molecule. The aromatic protons appear as a multiplet in the range of δ 7.11–7.31 ppm. The amine proton (NH) is observed as a singlet at approximately δ 9.58 ppm, confirming the secondary amine linkage.

Proton Chemical Shift (δ) in ppm Multiplicity
Aromatic-H7.11-7.31Multiplet
NH9.58Singlet

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. The spectrum, also recorded in CDCl₃, reveals the chemical shifts of each carbon atom, providing evidence for the compound's structure. Key signals include those for the carbon atoms attached to the nitro group and the chlorine atom, as well as the carbons of the two aromatic rings. The carbon atoms of the 4-chlorophenyl ring appear at approximately δ 129.5, 126.1, and 124.7 ppm, while those of the 2-nitrophenyl ring are observed at around δ 143.2, 137.8, 133.0, 130.4, 130.3, 128.9, 126.3, 118.8, and 115.7 ppm. researchgate.net

Carbon Atom Chemical Shift (δ) in ppm
C (Aromatic)143.2, 137.8, 133.0, 130.4, 130.3, 128.9, 126.3, 118.8, 115.7

Table 2: ¹³C NMR spectral data for this compound in CDCl₃. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. chemsrc.com The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibration is found in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. For the related compound 4-chloro-2-nitroaniline (B28928), characteristic bands for N-H bending are seen at 1628 cm⁻¹ (scissoring) and 921 cm⁻¹ (rocking). researchgate.net The C-N stretching vibration is identified at 1256 cm⁻¹. researchgate.net

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch3300-3500
Aromatic C-H Stretch>3000
Asymmetric NO₂ Stretch1500-1550
Symmetric NO₂ Stretch1300-1350
Aromatic C=C Stretch1400-1600
C-N Stretch~1256
N-H Bend (Scissoring)~1628
N-H Bend (Rocking)~921
C-Cl Stretch<800

Table 3: Characteristic FT-IR absorption bands for this compound and related structures. researchgate.net

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data

A comprehensive spectroscopic and structural elucidation of the chemical compound this compound, as per the requested detailed outline, cannot be completed at this time. Extensive searches of scientific databases and literature have revealed a significant lack of publicly available experimental data for this specific molecule, particularly concerning Raman spectroscopy, single-crystal X-ray diffraction, and detailed analyses of its intermolecular interactions.

While general information and data for related compounds such as 4-chloro-2-nitroaniline, various other nitroaniline derivatives, and the parent compounds 4-chloroaniline (B138754) and 2-nitroaniline (B44862) are accessible, these cannot be used as direct substitutes for the specific data required for this compound (CAS Number: 23008-56-2). The addition of the 4-chlorophenyl group to the 2-nitroaniline structure creates a unique molecule with distinct electronic and structural properties that must be determined experimentally.

The requested article structure is heavily reliant on specific, quantitative findings from advanced analytical techniques. The absence of a published single-crystal X-ray structure for this compound makes it impossible to provide a detailed analysis of its precise molecular geometry, hydrogen bonding networks, and any potential aromatic π–π stacking interactions, which are fundamental components of the required outline. Similarly, without experimental Raman and UV-Vis spectra, a detailed discussion of its vibrational modes and electronic transitions cannot be accurately presented.

Therefore, until such time as researchers conduct and publish the necessary experimental studies on this compound, the generation of a scientifically rigorous article adhering to the specified detailed outline is not feasible.

Solid-State Structural Analysis

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A detailed Hirshfeld surface analysis for the specific compound this compound is not publicly available in the reviewed scientific literature. This type of analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data, which provides the precise atomic coordinates necessary to calculate the Hirshfeld surface and its associated two-dimensional fingerprint plots.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, partitioning the crystal space into regions where the electron density of a given molecule is dominant. The resulting surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

Key features of a Hirshfeld surface analysis include:

d_norm surface: This visualization maps the normalized contact distance, which is based on the distances from the surface to the nearest atom inside the surface (d_i) and the nearest atom outside the surface (d_e), as well as the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close contacts, which are shorter than the sum of the van der Waals radii and are indicative of strong interactions like hydrogen bonds. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.

Based on the functional groups present in this compound (a chlorophenyl group, a nitro group, and a secondary amine), a hypothetical Hirshfeld surface analysis would be expected to reveal several key intermolecular interactions. These would likely include:

H···H contacts: These are typically the most abundant type of contact in organic molecules and represent van der Waals forces.

O···H/H···O contacts: The presence of the nitro group (NO2) and the amine group (NH) would likely lead to the formation of hydrogen bonds, which would be visible as distinct spikes in the fingerprint plot.

Cl···H/H···Cl contacts: The chlorine atom on the phenyl ring can participate in halogen bonding and other weak interactions, which would be quantifiable through this analysis.

N···H/H···N contacts: Interactions involving the nitrogen atoms of the nitro and amine groups are also anticipated.

Studies on structurally similar molecules, such as other substituted nitroanilines and chlorophenyl derivatives, consistently show the importance of these types of interactions in determining the crystal packing. For instance, in related compounds, hydrogen bonding and π-π stacking interactions are often significant stabilizing forces.

Without the specific crystallographic data for this compound, a precise quantification of these interactions is not possible. The following table provides a hypothetical breakdown of intermolecular contacts based on analyses of similar compounds, illustrating the type of data a Hirshfeld surface analysis would yield.

Intermolecular ContactHypothetical Percentage Contribution
H···H35 - 45%
C···H/H···C20 - 30%
O···H/H···O10 - 15%
Cl···H/H···Cl5 - 10%
N···H/H···N3 - 7%
C···C1 - 3%
Other< 5%

Table 1. Hypothetical percentage contributions of intermolecular contacts for this compound derived from Hirshfeld surface analysis.

It is important to emphasize that the values in Table 1 are illustrative and based on findings for analogous structures. A definitive analysis would require the experimental determination of the crystal structure of this compound.

Computational Chemistry and Theoretical Investigations of N 4 Chlorophenyl 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the characteristics of N-(4-Chlorophenyl)-2-nitroaniline.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry, electronic properties, and reactivity of molecules like this compound.

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations also help in exploring the conformational energy landscape, identifying different spatial arrangements (conformers) and their relative energies. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. The structure of this compound consists of a 2-nitroaniline (B44862) moiety linked to a 4-chlorophenyl group via a nitrogen atom.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. biomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. biomedres.us For molecules with electron-donating and electron-withdrawing groups, such as this compound, the HOMO is often localized on the electron-donating part, and the LUMO is on the electron-withdrawing part.

Table 1: Frontier Molecular Orbital Properties
ParameterDescriptionSignificance in this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating capacity of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting capacity of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity and potential for intramolecular charge transfer.

The presence of an electron-donating amino group and an electron-withdrawing nitro group in this compound facilitates intramolecular charge transfer (ICT). chemrxiv.orgrsc.org This phenomenon involves the redistribution of electron density from the electron-rich part of the molecule to the electron-poor part upon electronic excitation. Computational analyses can quantify the extent of this charge transfer, which is crucial for understanding the molecule's nonlinear optical properties and solvatochromic behavior. chemrxiv.orgrsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and a more positive potential around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding interactions and charge transfer within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org NBO analysis provides detailed information about electron delocalization, hyperconjugative interactions, and the nature of chemical bonds. In this compound, NBO analysis can elucidate the interactions between the donor (amino group) and acceptor (nitro group) moieties, providing a quantitative measure of the intramolecular charge transfer. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals and their stabilization energies. wisc.edu

Prediction and Validation of Spectroscopic Properties

Theoretical Vibrational Frequencies and Intensities

A detailed table of theoretical vibrational frequencies and their corresponding intensities for this compound, typically calculated using methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-311++G(d,p)), could not be found in the public domain. Such a table would require a dedicated computational study where the molecule's geometry is optimized, and its harmonic vibrational modes are calculated. Studies on analogous molecules like 2-nitroaniline and 4-chloro-2-bromoaniline have utilized these techniques to assign vibrational modes to experimental FT-IR and FT-Raman spectra. However, a similar analysis for this compound appears to be unpublished or not indexed in major scientific databases accessible via public search.

Computational NMR Chemical Shift Prediction

Similarly, specific computational data for the ¹H and ¹³C NMR chemical shifts of this compound is not available. The prediction of NMR chemical shifts is a powerful tool for structure elucidation and is often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. While general methodologies for computational NMR prediction are well-established, and experimental NMR data for related structures exist, a specific computational analysis for this compound has not been located. A data table presenting the predicted chemical shifts for each carbon and hydrogen atom in the molecule could not be generated.

Investigation of Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of this compound also suffers from a lack of specific data. The NLO response of organic molecules, characterized by parameters such as the first hyperpolarizability (β), is a subject of significant research interest for applications in optoelectronics. These properties are typically predicted using computational methods to evaluate the molecule's response to an external electric field. While general studies highlight that molecules with donor-acceptor groups (like the amino and nitro groups in the target molecule) can exhibit significant NLO properties, a quantitative computational analysis providing values for the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) for this compound is not present in the available literature.

Derivatization and Applications in Advanced Materials

Synthesis of Functionalized Derivatives of N-(4-Chlorophenyl)-2-nitroaniline

The strategic modification of this compound opens pathways to new molecules with enhanced functionalities. Key transformations include reduction of the nitro group, cyclization reactions to build heterocyclic rings, and acylation to form various amide derivatives.

A crucial first step in the derivatization of this compound is the reduction of its nitro group to form N-(4-chlorophenyl)benzene-1,2-diamine. This transformation is significant as the resulting ortho-diamine is a key precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles.

A noteworthy and environmentally conscious method for this reduction utilizes thiourea (B124793) dioxide in an alkaline medium. This approach efficiently reduces N-substituted-2-nitroanilines to their corresponding N-substituted-benzene-1,2-diamines. The reaction with this compound proceeds with a high yield, and its primary by-product, urea, is non-toxic and easily separated by filtration, enhancing the method's practicality. mdpi.com

Table 1: Reduction of this compound

ReactantReagentConditionsProductYieldReference
This compoundThiourea dioxide, Sodium hydroxideAqueous solutionN-(4-chlorophenyl)benzene-1,2-diamine94% mdpi.com

The N-(4-chlorophenyl)benzene-1,2-diamine synthesized via reduction serves as a versatile building block for constructing fused heterocyclic systems through cyclization reactions. These heterocycles are of great interest in medicinal chemistry and materials science.

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from ortho-phenylenediamines. The synthesis of 1-(4-chlorophenyl)-1H-benzo[d]imidazole and its derivatives can be readily achieved by the condensation of N-(4-chlorophenyl)benzene-1,2-diamine with various aldehydes or carboxylic acids. google.com This reaction, often catalyzed by acid, involves the formation of a Schiff base followed by intramolecular cyclization and dehydration to yield the benzimidazole (B57391) ring system. wikipedia.org The choice of the aldehyde or carboxylic acid allows for the introduction of various substituents at the 2-position of the benzimidazole core, enabling the fine-tuning of the molecule's properties. researchgate.netmdpi.com For instance, reacting the diamine with formic acid would yield the unsubstituted 1-(4-chlorophenyl)benzimidazole.

Table 2: Representative Benzimidazole Synthesis from N-(4-chlorophenyl)benzene-1,2-diamine

Diamine PrecursorCondensation Reagent (R-CHO)Resulting 2-Substituent (R)Product Class
N-(4-chlorophenyl)benzene-1,2-diamineFormaldehyde-H1-(4-chlorophenyl)-1H-benzo[d]imidazole
N-(4-chlorophenyl)benzene-1,2-diamineBenzaldehyde-Phenyl1-(4-chlorophenyl)-2-phenyl-1H-benzo[d]imidazole
N-(4-chlorophenyl)benzene-1,2-diamine4-methoxybenzaldehyde-4-methoxyphenyl1-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole

The 1,2,4-triazole (B32235) ring is another important heterocyclic scaffold. While direct cyclization of this compound into a triazole is not a common route, derivatives containing the 4-chlorophenyl-1,2,4-triazole moiety can be synthesized through multi-step processes. One established method involves the reaction of ester ethoxycarbonylhydrazones with primary amines. google.com For example, 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be synthesized and subsequently derivatized. google.com The synthesis of such compounds highlights the utility of the chlorophenyl group as a key component in building complex heterocyclic systems with potential applications in various scientific fields. nih.govdergipark.org.tr

Amide derivatives of this compound can be prepared through acylation of the secondary amine. The reaction with cyclic anhydrides, such as maleic anhydride (B1165640), leads to the formation of amic acids. Specifically, reacting this compound with maleic anhydride would yield (Z)-4-((4-chlorophenyl)(2-nitrophenyl)amino)-4-oxobut-2-enoic acid, a type of maleamic acid. This reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, causing the ring to open. Such maleamic acids are often intermediates in the synthesis of maleimides, which are valuable in polymer chemistry. annalsofrscb.roresearchgate.net

Similarly, other amide derivatives can be formed by reacting this compound with various acyl chlorides in the presence of a base to neutralize the HCl by-product. rsc.org This allows for the introduction of a wide range of acyl groups, further diversifying the chemical space accessible from the parent compound.

Cyclization Reactions to Form Heterocyclic Systems

Role in Advanced Materials Science

The derivatives of this compound are not merely chemical curiosities; they are enabling molecules for the creation of advanced materials with high-performance characteristics.

N-Arylbenzene-1,2-diamines : As precursors, N-substituted-benzene-1,2-diamines are critical for synthesizing various benzimidazole derivatives. These derivatives, such as 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), are important electronic materials used in Organic Light Emitting Diodes (OLEDs). rsc.orgrsc.orgnih.gov

Benzimidazole Derivatives : The fusion of the benzene (B151609) and imidazole (B134444) rings results in a thermally and chemically stable aromatic structure. When these benzimidazole units are incorporated into polymer backbones, they create high-performance materials like polybenzimidazoles (PBIs). mdpi.comelsevierpure.com

Fuel Cell Membranes : PBI membranes are extensively used in high-temperature proton-exchange membrane (HT-PEM) fuel cells due to their excellent thermal stability (glass transition temperatures >400 °C) and ability to be doped with acids like phosphoric acid to facilitate proton conduction. mdpi.comelsevierpure.com

High-Performance Polymers : Copolymerization of benzimidazole-containing diamines into polyimide (PI) backbones significantly enhances the resulting material's properties. The rigid, conjugated benzimidazole structure improves thermal stability, mechanical strength, and dielectric performance. mdpi.comrsc.org These materials are essential for flexible substrates in advanced electronic devices. mdpi.com

Organic Semiconductors : Certain benzimidazole derivatives exhibit n-type semiconducting behavior, making them suitable for use in organic field-effect transistors (OFETs). nih.gov Their planar structure and potential for intermolecular interactions facilitate charge transport. nih.gov

1,2,4-Triazole Derivatives : The 1,2,4-triazole moiety is incorporated into various functional materials. Its applications span from agrochemicals to polymers and corrosion inhibitors, demonstrating its versatility in materials science. nih.gov

Maleamic Acid and Amide Derivatives : Maleamic acids are direct precursors to polyimides, a major class of high-performance polymers known for their thermal stability and mechanical toughness. vt.edu Recently, polymers derived from maleamic acids, such as poly(styrene-co-maleamic acid), have been used to create covalent adaptable networks (CANs). These are dynamic polymer networks that can be reprocessed and repaired, contributing to the development of more sustainable, high-performance materials. rsc.org Maleimide derivatives, formed from the cyclization of maleamic acids, are also used to create thermostable polymers and are valuable in bioconjugation and the synthesis of self-healing polymers. frontiersin.orgresearchgate.net

Development of Organic Electronic Materials

The core structure of this compound is analogous to many organic semiconductors used in electronic devices. Substituted diphenylamines, a class of compounds to which this compound belongs, are known for their charge-transporting properties and are often used as hole-transporting materials in organic electronics. canada.ca The presence of both electron-donating (amine) and electron-withdrawing (nitro, chloro) groups suggests that derivatives could exhibit ambipolar charge transport characteristics, a desirable property for creating more efficient and simplified organic field-effect transistors (OFETs) and other electronic components.

Derivatization of the this compound backbone can significantly influence its electronic properties. For instance, the introduction of further π-conjugated systems, such as thiophene (B33073) or fluorene (B118485) units, could enhance charge carrier mobility. The reduction of the nitro group to an amine provides a route to N-substituted-benzene-1,2-diamines, which can serve as precursors for a variety of heterocyclic compounds with tailored electronic properties. researchgate.net Research into related nitroaniline derivatives has shown that subtle changes in molecular structure, such as N-alkylation, can lead to significant variations in their frontier molecular orbital energies (EHOMO & ELUMO) and, consequently, their electronic behavior. researchgate.net

Below is a table summarizing the calculated electronic properties of related 4-nitroaniline (B120555) derivatives, illustrating the tunability of this class of compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Nitroaniline (4-NA)-6.53-1.934.60
N-methyl-4-nitroaniline (NM-4-NA)-6.23-1.854.38
N,N-dimethyl-4-nitroaniline (DM-4-NA)-5.99-1.774.22
N-ethyl-4-nitroaniline (NE-4-NA)-6.18-1.824.36
N,N-diethyl-4-nitroaniline (DE-4-NA)-5.82-1.714.11

Data sourced from a computational study on 4-nitroaniline derivatives. researchgate.net

Design of Organic Fluorescent Materials

The development of fluorescent materials from this compound derivatives is an area of active research. While many nitro-aromatic compounds are known to quench fluorescence, specific structural modifications can lead to highly emissive materials. researchgate.net The introduction of a nitro group can sometimes lead to desirable solvatochromic and fluorescent properties. For example, derivatives of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are well-known fluorescent labels that react with amines to produce intensely fluorescent products. mdpi.com This suggests that the nitroaniline moiety within this compound could be a foundation for new fluorophores.

The fluorescence properties are highly dependent on the molecular structure, solvent polarity, and the nature of substituents. Research on nitro-derivatives of fluorescein (B123965) has shown that the fluorescence quantum yields are strongly influenced by the degree of protonation and the local environment. researchgate.net By strategically modifying the this compound structure, for example, by introducing rigidifying groups or extending the π-conjugation, it may be possible to overcome fluorescence quenching and design novel fluorescent probes and materials.

The following table presents the absorption and emission characteristics of some fluorescent NBD-amino derivatives, highlighting the potential for creating emissive compounds from similar precursors.

NBD-Amino DerivativeAbsorption Max (nm)Emission Max (nm)
NBD-furfurylamine473534
NBD-adamantylamine473533
NBD-aminohippuric acid468535
NBD-phenylalanine467537

Data extracted from a study on novel derivatives of nitrobenzofurazan. mdpi.com

Exploration in Photovoltaic Device Components

The donor-acceptor architecture inherent in this compound makes its derivatives potential candidates for use in organic photovoltaic (OPV) devices. In OPVs, such molecules can function as either the electron donor or electron acceptor component of the active layer, or as interfacial layers that improve charge extraction. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining the efficiency of charge separation and transfer in a solar cell.

Theoretical studies on related donor-π-acceptor systems have shown that modifications to the donor, acceptor, or π-bridge can effectively tune these energy levels to match those of other materials in the photovoltaic device, thereby optimizing performance. The presence of the chloro and nitro groups, both electron-withdrawing, alongside the electron-donating amine, provides a rich platform for such tuning. For instance, altering the substitution pattern or introducing different functional groups on either of the phenyl rings can modulate the electronic properties to enhance light absorption and facilitate more efficient charge separation. While direct application of this compound in photovoltaics is not yet established, the structural motif is promising for the design of new materials for solar energy conversion.

Potential for Nonlinear Optical (NLO) Materials

Organic molecules with significant donor-acceptor character and extended π-conjugation often exhibit large second- and third-order nonlinear optical (NLO) responses. These properties are crucial for applications in optical communications, data storage, and optical switching. chemrxiv.org The structure of this compound, with its amino donor and nitro acceptor groups linked through a phenyl ring, is a classic "push-pull" system known to give rise to NLO effects.

Research on similar nitroaniline derivatives has demonstrated that their NLO properties can be switched by external stimuli, such as protonation, which alters the intramolecular charge transfer characteristics. researchgate.net The synthesis of new organic NLO materials often focuses on enhancing this charge transfer. For instance, a novel NLO material, (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone, was synthesized from a 4-chlorophenyl derivative and exhibited second-harmonic generation (SHG) activity. canada.ca This highlights the potential of using the chlorophenyl moiety as a building block for NLO materials. The third-order NLO properties of benzene derivatives can also be tuned by the addition of electron-withdrawing groups, which can alter the material's response from reverse saturable absorption to saturable absorption. mdpi.com

The table below lists the second-order NLO properties of some related compounds, indicating the potential for this compound derivatives in this field.

CompoundSecond Harmonic Generation (SHG) Efficiency (vs. KDP)
2-methyl-4-nitroaniline (MNA)~45
N-benzyl-2-methyl-4-nitroaniline (BNA)Higher than MNA
(4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanoneConfirmed NLO activity

Data compiled from various sources on NLO materials.

MOF Ligand and OLED Material Research

In the field of Metal-Organic Frameworks (MOFs), organic molecules act as ligands that connect metal ions to form porous, crystalline structures. The functional groups on the ligand determine the properties and potential applications of the MOF, which include gas storage, separation, and catalysis. nih.govmdpi.com The this compound molecule possesses potential coordination sites (the amino and nitro groups) that could be used to synthesize novel MOFs. Derivatization to introduce additional coordinating groups, such as carboxylates or pyridyls, could lead to a new family of ligands for creating functional MOFs. researchgate.netrsc.org

In the realm of Organic Light-Emitting Diodes (OLEDs), materials with specific electronic and photophysical properties are required for efficient light emission. tcichemicals.com Substituted diphenylamines are widely used as hole-transport materials in OLEDs due to their thermal stability and amorphous nature. tcichemicals.com Furthermore, pyrene-benzimidazole derivatives have been explored as blue emitters for OLEDs. nih.gov The this compound structure could be a building block for new host materials, emitters, or charge-transport materials. For instance, by incorporating this unit into larger, more complex molecular structures, it may be possible to develop materials with high triplet energies for phosphorescent OLEDs or to create thermally activated delayed fluorescence (TADF) emitters. rsc.org The development of near-infrared emitting OLEDs has also utilized radical derivatives, a direction that could potentially be explored with modified this compound structures. rsc.org

Biological Activity and Pharmacological Significance

Antimicrobial Activity Investigations

Antibacterial Efficacy Studies

No studies were identified that specifically evaluate the antibacterial efficacy of N-(4-Chlorophenyl)-2-nitroaniline. Research in this area has explored various derivatives. For example, novel 4-anilinoquinazoline (B1210976) derivatives have been synthesized and subjected to molecular docking studies to predict interactions with bacterial DNA gyrase, a key enzyme in bacterial replication. nih.gov Other research has focused on different complex derivatives, such as benzimidazoles and triazines, which have been tested for antitubercular activity. jusst.orgnih.gov A related but distinct compound, 2-chloro-4-nitroaniline (B86195), has been shown to possess mutagenic activity in Salmonella typhimurium, with its effect being dependent on nitroreduction and transacetylation. nih.gov

Antifungal Activity Assessments

Similarly, no dedicated studies on the antifungal activity of this compound were found. The general class of nitro compounds is known to possess antimicrobial properties, which can include antifungal effects, but specific data for the requested compound is unavailable. mdpi.com

Antioxidant Potential Evaluation

The antioxidant potential of this compound has not been specifically evaluated in the published literature.

Anti-inflammatory Response Studies

There is no available research detailing the anti-inflammatory response of this compound. While studies on compounds containing a chlorophenyl group, such as certain thiophene (B33073) njppp.com and acryl amide researchgate.net derivatives, have been conducted to assess anti-inflammatory potential, these molecules are structurally distinct from this compound, and their findings cannot be extrapolated.

Development of Compounds with Potential Pharmacological Relevance

The primary pharmacological significance of this compound is its established role as a pivotal intermediate in the synthesis of the anti-leprosy and anti-tuberculosis drug, clofazimine (B1669197), and its subsequently developed analogs. nih.govnih.gov This has spurred further research into creating derivatives with improved therapeutic profiles.

This compound is a well-established precursor in the industrial synthesis of clofazimine. nih.govnih.gov The journey from this intermediate to the final drug has paved the way for the development of a multitude of clofazimine analogs aimed at enhancing efficacy, reducing side effects, and expanding the spectrum of activity.

Researchers have synthesized numerous clofazimine derivatives by modifying the core structure, leading to compounds with potent antituberculosis and broad-spectrum antiviral activities. For instance, a series of novel riminophenazine derivatives were synthesized from clofazimine, demonstrating improved physicochemical properties and pharmacokinetic profiles, with some exhibiting equivalent or superior in vivo efficacy against Mycobacterium tuberculosis compared to the parent drug.

One study detailed the synthesis of thirty-two clofazimine derivatives, with twenty-two being novel compounds. These were evaluated for their antiviral effects against the rabies virus and a pseudotyped SARS-CoV-2. A notable analog, compound 15f , which features a 4-methoxy-2-pyridyl group at the N5-position, displayed significant antiviral activity. nih.gov

Another area of development involves the formation of organic salts of clofazimine to enhance its solubility and bioavailability. For example, new organic salts have been created by combining clofazimine with fluoroquinolones like ofloxacin (B1677185) and norfloxacin, resulting in formulations with improved thermostability without compromising the drug's bioactivity.

The table below summarizes the biological activities of selected clofazimine analogs, highlighting the continuous efforts to build upon the foundation laid by its precursor, this compound.

Analog/Derivative Modification Noteworthy Biological Activity Reference
Compound 15f 4-methoxy-2-pyridyl at N5-positionPotent antiviral activity against rabies virus and pseudotyped SARS-CoV-2. nih.gov
Clofazimine-Ofloxacin Salt Organic salt formationImproved solubility and thermostability.
Clofazimine-Norfloxacin Salt Organic salt formationImproved solubility and thermostability.
Riminophenazine Analogs (general) Various substitutionsEnhanced in vitro activity against replicating and non-replicating M. tuberculosis.
B4154 and B4157 Analogs of ClofazimineHigh susceptibility for multidrug-resistant M. tuberculosis strains. nih.gov

While the nitroaniline and N-phenylamide moieties are present in some classes of pesticides, there is a lack of specific research detailing the development and pesticidal activity of compounds directly derived from this compound. The available literature on pesticidal agents focuses on structurally related but distinct chemical classes. For example, studies have shown that new 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties exhibit high insecticidal activities against pests like Mythimna separata. However, a direct link to derivatives of this compound in the context of pesticide development is not established in the current body of scientific work.

Environmental Behavior and Degradation Pathways

Photodegradation Processes

No research detailing the photodegradation of N-(4-Chlorophenyl)-2-nitroaniline, including the byproducts and rates of degradation under various light conditions, could be located.

Environmental Fate and Persistence Research

While general statements about the persistence of substituted diphenylamines exist, specific research on the environmental fate and persistence of this compound is not available.

Environmental Impact Assessments and Concerns

No specific environmental impact assessments or documented concerns for this compound were found in the searched literature.

Q & A

Q. What are the recommended synthetic routes for N-(4-Chlorophenyl)-2-nitroaniline, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. Evidence from related compounds (e.g., N-aryl-2-nitrosoanilines) highlights that reaction conditions such as temperature, catalyst (e.g., Ni), and substituent electronic effects significantly impact yields. For instance, NAS reactions with oxygen nucleophiles under Ni catalysis achieved yields of 7–51% depending on the substituents and reaction optimization . Key factors include the nitro group's meta-directing nature and the chlorophenyl group's steric/electronic effects. Purification via column chromatography and characterization by LCMS/NMR are critical to confirm purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

  • 1H/13C NMR : The nitro group (-NO₂) causes deshielding of adjacent protons, observed as distinct aromatic splitting patterns (e.g., doublets for para-substituted chlorophenyl groups). The amine proton (NH) typically appears as a broad singlet near δ 6–8 ppm .
  • LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 263.6) and purity. High-resolution MS (HRMS) can resolve isotopic clusters for Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .
  • IR : Confirms nitro (asymmetric stretch ~1520 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹) functional groups .

Q. What are the critical physicochemical properties of this compound, and how do they impact experimental handling and storage?

Key properties include:

  • Melting Point : 145–148°C (lit.), indicating solid-state stability at room temperature .
  • Density : 1.387 g/cm³, relevant for solvent selection in recrystallization.
  • Hygroscopicity : No direct data, but nitroaromatics are generally moisture-stable. Store in airtight containers under inert gas to prevent decomposition.
  • Safety : Irritant (R36/37/38); use PPE and avoid inhalation .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or electronic properties of this compound?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including:

  • HOMO-LUMO Gaps : Predicts electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
  • Charge Distribution : Negative charge on nitro oxygen atoms directs substitution reactions.
  • Reactivity in NAS : Transition-state modeling clarifies the role of catalysts (e.g., Ni) in reducing activation energy .

Q. What strategies are effective in resolving contradictions in reported spectroscopic data or reaction outcomes for this compound derivatives?

  • Cross-Validation : Compare NMR/LCMS data with structurally analogous compounds (e.g., reports 1H shifts for N-cyclopropyl derivatives at δ 6.8–7.5 ppm) .
  • Controlled Replication : Reproduce reactions under inert atmospheres to exclude oxidation side reactions.
  • High-Resolution Techniques : Use HRMS to distinguish isobaric impurities and 2D NMR (COSY, NOESY) to assign overlapping signals .

Q. What are the mechanistic insights into the nucleophilic substitution reactions involving this compound, and how do substituents influence reaction pathways?

The nitro group activates the aromatic ring for NAS by withdrawing electron density, favoring attack at the meta position. shows that substituents on the aniline ring (e.g., morpholine, pyrrolidine) alter steric hindrance and electronic effects, leading to regioselectivity variations. For example, bulky groups reduce yields (7–35%) due to steric clashes, while electron-donating groups (e.g., methoxy) slow reaction kinetics .

Q. How can the crystalline structure of this compound be determined, and what challenges arise in X-ray diffraction analysis of such nitroaromatic compounds?

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH).
  • X-Ray Challenges : Nitro groups cause crystal packing irregularities due to strong dipole-dipole interactions. Low-temperature data collection (100 K) minimizes thermal motion artifacts.
  • Data Interpretation : Compare with Cambridge Structural Database entries for nitroanilines to validate bond lengths/angles .

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N-(4-Chlorophenyl)-2-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.